Cas no 93206-09-8 (BnO-PEG1-CH2COOH)

BnO-PEG1-CH2COOH structure
BnO-PEG1-CH2COOH structure
Product Name:BnO-PEG1-CH2COOH
Numéro CAS:93206-09-8
Le MF:C11H14O4
Mégawatts:210.226463794708
CID:752811
Update Time:2024-10-26

BnO-PEG1-CH2COOH Propriétés chimiques et physiques

Nom et identifiant

    • Acetic acid, [2-(phenylmethoxy)ethoxy]-
    • 2-(2-(benzyloxy)ethoxy)acetic acid
    • 2-(2-phenylmethoxyethoxy)acetic acid
    • 2-[2-(Phenylmethoxy)ethoxy]acetic acid (ACI)
    • Acetic acid, [2-(phenylmethoxy)ethoxy]- (9CI)
    • 2-(Benzyloxy)ethoxyacetic acid
    • 2-[2-(Benzyloxy)ethoxy]acetic acid
    • BnO-PEG1-CH2COOH
    • Piscine à noyau: 1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13)
    • La clé Inchi: WEBYLMXBPGYVLS-UHFFFAOYSA-N
    • Sourire: O=C(COCCOCC1C=CC=CC=1)O

BnO-PEG1-CH2COOH PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
B131125-5mg
2-[2-(Benzyloxy)ethoxy]acetic Acid
93206-09-8
5mg
$ 50.00 2022-06-07
TRC
B131125-10mg
2-[2-(Benzyloxy)ethoxy]acetic Acid
93206-09-8
10mg
$ 70.00 2022-06-07
TRC
B131125-50mg
2-[2-(Benzyloxy)ethoxy]acetic Acid
93206-09-8
50mg
$ 275.00 2022-06-07
Apollo Scientific
OR52176-250mg
[2-(Benzyloxy)ethoxy]acetic acid
93206-09-8
250mg
£73.00 2025-02-20
Apollo Scientific
OR52176-1g
[2-(Benzyloxy)ethoxy]acetic acid
93206-09-8
1g
£151.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22162-250mg
Benzyl-PEG2-CH2CO2H
93206-09-8 95%
250mg
5557.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22162-1g
Benzyl-PEG2-CH2CO2H
93206-09-8 95%
1g
12682.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22162-500mg
Benzyl-PEG2-CH2CO2H
93206-09-8 95%
500mg
8265.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22162-250mg
Benzyl-PEG2-CH2CO2H
93206-09-8 95%
250mg
5557CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22162-1g
Benzyl-PEG2-CH2CO2H
93206-09-8 95%
1g
12682CNY 2021-05-07

BnO-PEG1-CH2COOH Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Benzyl-substituted tetracyclic heterocyclic compounds as PDE5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Benzyl-substituted tetracyclic heterocyclic compounds as phosphodiesterase type 5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt → -65 °C; < -60 °C; 10 min, < -60 °C
1.2 Solvents: Dichloromethane ;  < -60 °C; 1 h, -65 °C
1.3 Reagents: Triethylamine ;  -65 °C; 30 min, -65 °C; -65 °C → rt
1.4 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water ;  40 °C; 1 h, 40 °C → reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1
Foley, David; Pieri, Myrtani; Pettecrew, Rachel; Price, Richard; Miles, Stephen; et al, Organic & Biomolecular Chemistry, 2009, 7(18), 3652-3656

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Référence
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, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
Référence
Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions
, United States, , ,

Méthode de production 6

Conditions de réaction
Référence
Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them
, Japan, , ,

Méthode de production 7

Conditions de réaction
Référence
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, Japan, , ,

Méthode de production 8

Conditions de réaction
Référence
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, Japan, , ,

Méthode de production 9

Conditions de réaction
Référence
Novel compounds derived from menthol and use as refreshing agent
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Référence
Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions and their preparation
, European Patent Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
Synthesis and Evaluation of New Spacers for Use as dsDNA End-Caps
Ng, Pei-Sze; Laing, Brian M.; Balasundarum, Ganesan; Pingle, Maneesh; Friedman, Alan; et al, Bioconjugate Chemistry, 2010, 21(8), 1545-1553

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 40 min
1.2 cooled; 1 d, rt
Référence
Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them
, United States, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 40 min, cooled
1.2 cooled; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
Preparation of 1,2,3,4-tetrahydro-1,5-naphthyridin-4-amines as cholesteryl ester transfer protein inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
Référence
The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1. [Erratum to document cited in CA151:484682]
Foley, David; Pieri, Myrtani; Pettecrew, Rachel; Price, Richard; Miles, Steven; et al, Organic & Biomolecular Chemistry, 2009, 7(24), 5275-5276

Méthode de production 15

Conditions de réaction
Référence
Preparation of carboxamide derivatives as FXa inhibitors
, Japan, , ,

Méthode de production 16

Conditions de réaction
Référence
Preparation of amide type carboxamide derivatives as anticoagulants
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
Référence
Preparation of fused furan compounds as inhibitors of activated blood coagulation factor X
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
Référence
Preparation of 4-aminoimidazo[5,4-g]quinazolines as inhibitors of tyrosine kinase-mediated signal transduction.
, World Intellectual Property Organization, , ,

BnO-PEG1-CH2COOH Raw materials

BnO-PEG1-CH2COOH Preparation Products

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